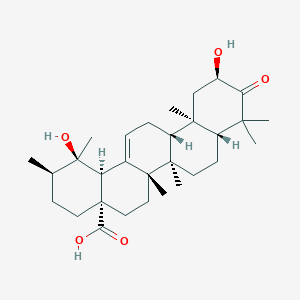

2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid

Vue d'ensemble

Description

2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid is a pentacyclic triterpenoid compound. It is characterized by its urs-12-ene structure, substituted by a carboxy group at position 28, alpha-configured hydroxy groups at positions 2 and 19, and an oxo group at position 3. This compound is isolated from the whole plants of Geum japonicum and exhibits activity against HIV-1 protease .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid typically involves the extraction from natural sources such as Geum japonicum. The extraction process includes solvent extraction, followed by chromatographic purification to isolate the compound .

Industrial Production Methods

The use of advanced chromatographic techniques and solvent systems would be essential for the efficient isolation of the compound in industrial quantities .

Analyse Des Réactions Chimiques

Types of Reactions

2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxo group at position 3.

Substitution: Substitution reactions can occur at the hydroxy groups at positions 2 and 19.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound. These derivatives can have different biological activities and properties .

Applications De Recherche Scientifique

Anti-HIV Activity

One of the most significant applications of 2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid is its role as an HIV protease inhibitor . Studies indicate that it effectively inhibits HIV-1 protease, which is crucial for the viral replication cycle. This action can potentially lead to the development of new antiviral therapies .

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer effects by inhibiting the activation of Epstein-Barr virus early antigen (EBV-EA), which is involved in tumorigenesis. It has shown a significant delay in two-stage carcinogenesis in mouse skin models, suggesting its potential as a chemopreventive agent .

Antioxidant Activity

The compound also displays antioxidant properties, which can protect cells from oxidative stress. This activity is vital in preventing chronic diseases associated with oxidative damage .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead compound for designing new drugs targeting HIV and other viral infections. Its structural characteristics allow for modifications that can enhance its efficacy and reduce toxicity.

Pharmacological Studies

Pharmacological studies focus on understanding the mechanisms through which this compound exerts its effects. Investigations into its interaction with cellular signaling pathways (e.g., MAPK/ERK pathway) provide insights into how it influences cell proliferation and apoptosis .

Natural Product Research

As a natural product derived from plants, this compound is of interest in phytochemistry. Its isolation and characterization contribute to the understanding of plant-derived compounds' roles in traditional medicine and their potential therapeutic uses .

Case Study 1: HIV Protease Inhibition

In vitro studies have shown that this compound significantly inhibits HIV protease activity. This inhibition was quantified using enzyme assays where varying concentrations of the compound were tested against HIV protease. The results indicated a dose-dependent inhibition pattern, highlighting its potential as a therapeutic agent against HIV .

Case Study 2: Anticancer Effects on Mouse Skin

A study investigating the compound's anticancer properties involved applying it to mouse skin subjected to carcinogenic agents. The results demonstrated a marked delay in tumor development compared to control groups treated with carcinogens alone. This suggests that the compound may have protective effects against skin cancer induced by environmental factors .

Mécanisme D'action

The mechanism of action of 2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid involves the inhibition of HIV-1 protease, an enzyme required for the production of proteins needed for viral assembly. The compound also inhibits the activation of Epstein-Barr virus early antigen, which is involved in viral replication . These actions are mediated through the interaction of the compound with specific molecular targets and pathways in the viral life cycle .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ursolic acid: Another pentacyclic triterpenoid with similar antiviral properties.

Oleanolic acid: A triterpenoid with anti-inflammatory and antiviral activities.

Betulinic acid: Known for its anti-HIV and anticancer properties.

Uniqueness

2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid is unique due to its specific substitution pattern and its potent inhibitory activity against HIV-1 protease and Epstein-Barr virus early antigen activation. This makes it a valuable compound for further research and potential therapeutic applications .

Activité Biologique

2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid, a pentacyclic triterpenoid compound, is derived from the plant Geum japonicum. Its unique structure, characterized by two hydroxyl groups and a ketone, contributes to its diverse biological activities. This article explores its significant biological activities, particularly its anti-HIV properties and potential in cancer therapy.

- Molecular Formula : C30H46O5

- Molecular Weight : 486.68 g/mol

- CAS Number : 176983-21-4

Anti-HIV Activity

Research indicates that this compound exhibits potent inhibitory effects against HIV-1 protease, making it a candidate for antiretroviral therapy. The compound's mechanism involves the disruption of viral replication processes by inhibiting key enzymes necessary for HIV maturation .

Antiviral Properties

In addition to its anti-HIV activity, this compound has shown efficacy against the Epstein-Barr virus (EBV). It inhibits the activation of EBV early antigen induced by phorbol esters, suggesting potential applications in treating EBV-related diseases .

Anticancer Effects

Studies have demonstrated that this compound can delay carcinogenesis in experimental models. Its cytotoxic effects on cancer cells are attributed to the induction of apoptosis and cell cycle arrest. The compound has been noted for its ability to target multiple signaling pathways involved in tumor progression .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| In vitro studies on HIV | Showed significant inhibition of HIV-1 protease activity (IC50 values indicating potency) |

| EBV Activation Study | Demonstrated inhibition of EBV early antigen activation (effective at low concentrations) |

| Cancer Cell Lines | Induced apoptosis in various cancer cell lines with minimal toxicity to normal cells |

Case Study: Inhibition of Carcinogenesis

In a study focusing on two-stage carcinogenesis using mouse models, this compound was found to significantly delay tumor formation compared to control groups. The mechanism was linked to modulation of apoptosis-related proteins and cell cycle regulators .

The biological activities of this compound are primarily mediated through:

- Inhibition of Viral Proteases : Disruption of viral life cycles by blocking proteolytic processing.

- Induction of Apoptosis : Activation of caspases leading to programmed cell death in cancer cells.

- Regulation of Cell Cycle : Alteration in the expression of cyclins and cyclin-dependent kinases (CDKs).

Propriétés

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,11R,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-22,31,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20+,21-,22-,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJORXTIGOHMBOS-OTRVPSFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H](C(=O)C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.